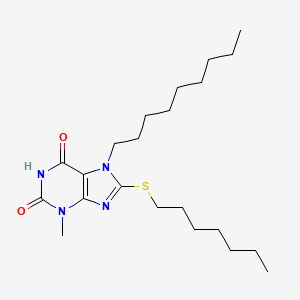
2,2,2-Trichloro-N,N'-bis(3,4-dichlorophenyl) ethylidene diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine is a complex organic compound characterized by its multiple chlorine atoms and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine typically involves the reaction of 3,4-dichloroaniline with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction parameters. The use of automated purification systems, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its chlorine content.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their activity and resulting in the death of microbial cells. The presence of multiple chlorine atoms enhances its reactivity and effectiveness as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trichloro-N(1),N(1)-bis(2,4-dichlorophenyl)-1,1-ethanediamine
- 2,2,2-Trichloro-N(1),N(1)-bis(3,5-dichlorophenyl)-1,1-ethanediamine
Uniqueness
2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. The position of the chlorine atoms on the phenyl rings plays a crucial role in determining the compound’s overall properties and effectiveness in various applications.
Propiedades
Número CAS |
53723-87-8 |
|---|---|
Fórmula molecular |
C14H9Cl7N2 |
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-N,1-N'-bis(3,4-dichlorophenyl)ethane-1,1-diamine |
InChI |
InChI=1S/C14H9Cl7N2/c15-9-3-1-7(5-11(9)17)22-13(14(19,20)21)23-8-2-4-10(16)12(18)6-8/h1-6,13,22-23H |
Clave InChI |
SRLLHBBTZZPDBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(C(Cl)(Cl)Cl)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


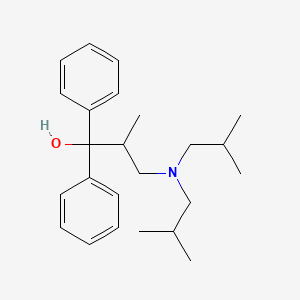
![3-methyl-2H-benzo[b][1,4]thiazine hydrochloride](/img/structure/B11999189.png)


![4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999206.png)

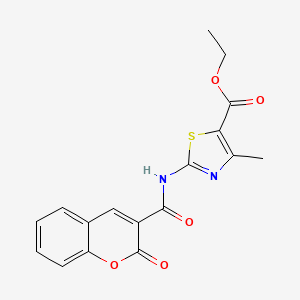
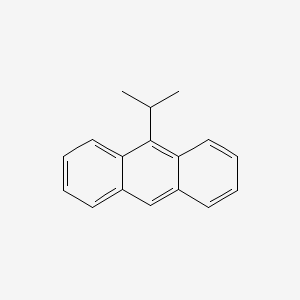
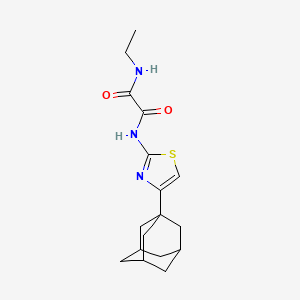

![Methyl 4-{2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B11999247.png)


